N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, an oxolane ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced through nucleophilic substitution reactions involving oxirane derivatives.
Substitution with the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxolane ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
N-(3-methylphenyl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-2-4-14(9-12)19-17(20)13-5-7-18-16(10-13)22-15-6-8-21-11-15/h2-5,7,9-10,15H,6,8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYLROIMMLLROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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